2.4-Fold Slower Blood Clearance vs. SB-269970: A Determinant of Dosing Regimen and In Vivo Feasibility
SB-656104 demonstrates substantially slower systemic clearance compared to its direct chemical predecessor, SB-269970. Under matched experimental conditions—constant rate intravenous infusion to steady state in rats—SB-656104 cleared from blood at 58 ± 6 mL/min/kg, while SB-269970 cleared at approximately 140 mL/min/kg [1][2]. This represents an approximately 2.4-fold reduction in clearance (p < 0.05), translating to a longer terminal half-life of 2.0 ± 0.2 h following intravenous administration and 5.1 ± 1.1 h following oral dosing for SB-656104 [1].
| Evidence Dimension | Blood clearance rate (CLb) at steady state |
|---|---|
| Target Compound Data | SB-656104: CLb = 58 ± 6 mL/min/kg (rat, i.v. infusion to steady state) |
| Comparator Or Baseline | SB-269970: CLb ≈ 140 mL/min/kg (rat, i.v. infusion to steady state) |
| Quantified Difference | ~2.4-fold reduction in clearance (~59% slower elimination) |
| Conditions | Rat, constant rate i.v. infusion to steady state; SB-656104 free base used for DMPK studies; data from Forbes et al. (2002) and Hagan et al. (2000) |
Why This Matters
A 2.4-fold slower clearance directly extends the compound's in vivo half-life and duration of target engagement, enabling less frequent dosing, lower cumulative dose requirements, and more practical experimental designs for chronic administration studies compared to SB-269970.
- [1] Thomas DR, Melotto S, Massagrande M, Gribble AD, Jeffrey P, Stevens AJ, Deeks NJ, Eddershaw PJ, Fenwick SH, Riley GJ, Stean T, Scott CM, Hill MJ, Middlemiss DN, Hagan JJ, Price GW, Forbes IT. SB-656104-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats. Br J Pharmacol. 2003;139(4):705-714. doi:10.1038/sj.bjp.0705290. (Table 2 for i.v./oral DMPK parameters; abstract for CLb 58±6 mL/min/kg) View Source
- [2] Hagan JJ, Price GW, Jeffrey P, Deeks NJ, Stean T, Piper D, Smith MI, Upton N, Medhurst AD, Middlemiss DN, Riley GJ, Lovell PJ, Bromidge SM, Thomas DR. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist. Br J Pharmacol. 2000;130(3):539-548. doi:10.1038/sj.bjp.0703357. (CLb ≈ 140 mL/min/kg) View Source
